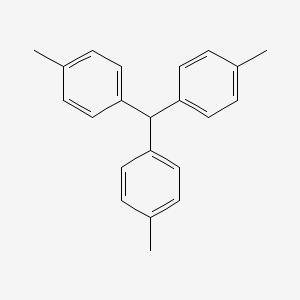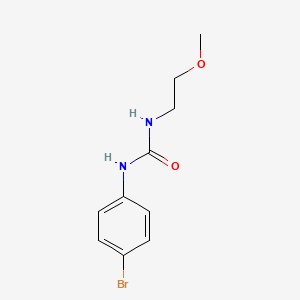
Tri(P-tolyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(P-tolyl)methane is an organic compound with the molecular formula C22H22. It is a derivative of methane where three hydrogen atoms are replaced by p-tolyl groups (4-methylphenyl groups). This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Tri(P-tolyl)methane can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with carbon tetrachloride, followed by hydrolysis. Another method includes the Friedel-Crafts alkylation of toluene with trichloromethane in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced separation techniques.
化学反応の分析
Types of Reactions
Tri(P-tolyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products Formed
- p-Tolyl alcohol, p-tolualdehyde, and p-toluic acid.
Reduction: Toluene and other simpler hydrocarbons.
Substitution: Halogenated derivatives like p-chlorotoluene and p-bromotoluene.
科学的研究の応用
Tri(P-tolyl)methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Tri(P-tolyl)methane involves its interaction with molecular targets through various pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
Triphenylmethane: Similar structure but with phenyl groups instead of p-tolyl groups.
Tri(p-anisyl)methane: Contains p-anisyl groups (4-methoxyphenyl) instead of p-tolyl groups.
Tri(p-bromophenyl)methane: Contains p-bromophenyl groups instead of p-tolyl groups.
Uniqueness
Tri(P-tolyl)methane is unique due to the presence of p-tolyl groups, which impart specific chemical and physical properties. These properties make it suitable for certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
16845-02-6 |
|---|---|
分子式 |
C22H22 |
分子量 |
286.4 g/mol |
IUPAC名 |
1-[bis(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C22H22/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15,22H,1-3H3 |
InChIキー |
WYGIWVCWYKSYOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol](/img/structure/B11945239.png)




![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)





